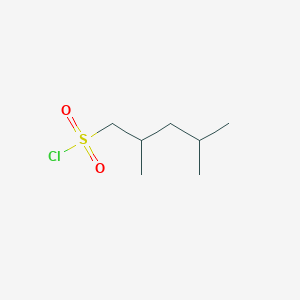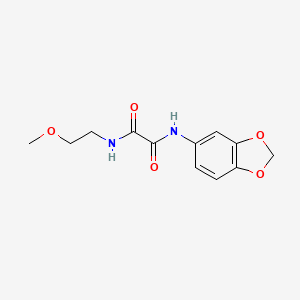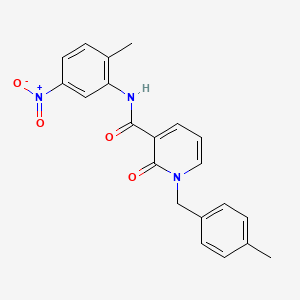
1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research. In
Mécanisme D'action
The exact mechanism of action of 1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of important biomolecules, such as nucleic acids and proteins. It may also act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, the compound has been found to have anti-inflammatory and analgesic activities, which may be useful in the treatment of inflammatory and painful conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine in lab experiments is its potential as a fluorescent probe for the detection of metal ions. The compound has also shown promising results in antibacterial, antifungal, and anticancer assays. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine. One possible direction is to explore the compound's potential as a fluorescent probe for the detection of metal ions in living cells. Another direction is to investigate the compound's mechanism of action in more detail, with the aim of developing new drugs based on its structure. Finally, further studies are needed to evaluate the compound's safety and efficacy in vivo, which may lead to its development as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-ethoxyaniline with p-tolyl isocyanate to form 1-(2-ethoxyphenyl)-3-(p-tolyl)urea, which is then reacted with ethyl bromoacetate to form 1-(2-ethoxyphenyl)-3-(p-tolyl)-2-oxoimidazolidine-4-carboxylate. This compound is then reacted with hydrazine hydrate and sodium hydroxide to form 3-(p-tolyl)-1,2,4-oxadiazol-5-amine, which is reacted with sodium azide and copper sulfate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-yl azide. Finally, the compound is reacted with ethyl propiolate to form 1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine.
Applications De Recherche Scientifique
1-(2-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has shown potential applications in various fields of scientific research. It has been reported to exhibit antibacterial, antifungal, and anticancer activities. It has also been shown to have potential as a fluorescent probe for the detection of metal ions. The compound has been tested for its anti-inflammatory and analgesic activities, and it has been found to be effective in reducing inflammation and pain.
Propriétés
IUPAC Name |
3-(2-ethoxyphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-3-26-15-7-5-4-6-14(15)25-17(20)16(22-24-25)19-21-18(23-27-19)13-10-8-12(2)9-11-13/h4-11H,3,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQLKYWRXLCITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2619120.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2619124.png)
![3-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2619126.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone](/img/structure/B2619129.png)



![N-(3,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2619135.png)
![2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2619136.png)
![(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)hydrazine](/img/structure/B2619138.png)
![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2619139.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2619141.png)
